8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative featuring a 1,3-benzodioxole moiety at the 8-position and an ethyl group at the 3-position of the triazaspiro[4.5]decane core.
Properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-2-20-15(22)17(18-16(20)23)5-7-19(8-6-17)14(21)11-3-4-12-13(9-11)25-10-24-12/h3-4,9H,2,5-8,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKTYJFHXBIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with an appropriate amine to form an intermediate amide. This intermediate is then cyclized under controlled conditions to yield the desired spirocyclic structure. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varied functional groups, which can further be utilized in different applications.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazaspiro framework may enhance the binding affinity to specific cancer-related targets, potentially leading to the development of novel chemotherapeutics.
- Antimicrobial Properties : Compounds containing benzodioxole moieties have shown promising antimicrobial activity against various pathogens. This suggests that 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could be explored for its effectiveness against bacterial and fungal infections.
- Neuroprotective Effects : The ability of benzodioxole derivatives to modulate neurotransmitter systems may position this compound as a candidate for neuroprotective therapy in conditions such as Alzheimer's disease or Parkinson's disease.
Material Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties due to its rigid spiro structure.
- Nanotechnology : Its unique chemical properties may facilitate the development of nanoscale materials for drug delivery systems, where controlled release and targeted therapy are critical.
Case Study 1: Anticancer Activity
A study conducted on similar triazaspiro compounds demonstrated their ability to inhibit tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This suggests that our compound could be further investigated under similar conditions to evaluate its anticancer efficacy.
Case Study 2: Antimicrobial Testing
In a comparative analysis of several benzodioxole derivatives, one compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a potential minimum inhibitory concentration (MIC) that warrants further exploration of this compound in antimicrobial studies.
Case Study 3: Neuroprotective Studies
Research involving benzodioxole derivatives has shown their capacity to protect neuronal cells from oxidative stress-induced damage. Given the structural similarities, it is hypothesized that our compound may exhibit comparable neuroprotective effects, meriting detailed investigation in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the triazaspirodecane core can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs of the target compound include derivatives with modifications at the 3- and 8-positions of the triazaspiro[4.5]decane core. Below is a comparative analysis:
*Estimated based on substituent contributions; †Calculated from molecular formula; ‡Estimated from structural analogs; §From LC-MS data .
Key Observations :
- Steric Effects : Bulky substituents (e.g., 4-methylbenzyl in S395-0393) may hinder target engagement compared to smaller groups like ethyl.
- Bioactivity : The 1,3-benzodioxole moiety may confer selectivity toward enzymes or receptors sensitive to electron-rich aromatic systems, similar to antimalarial leads like CWHM-123 .
Biological Activity
The compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N6O4 |
| Molecular Weight | 396.4 g/mol |
| LogP | 2.23 |
| Polar Surface Area (Ų) | 65 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to This compound possess significant antimicrobial properties. For instance, derivatives of triazaspiro compounds have been tested against various microorganisms, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it has shown promise against several human tumor cell lines . The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has been linked to the inhibition of thioredoxin reductase (TrxR), a target in anticancer drug development . This inhibition can lead to increased oxidative stress in cancer cells, promoting cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Evaluation : A series of triazaspiro compounds were tested for their antimicrobial efficacy using disk diffusion methods against pathogens like Staphylococcus aureus and Candida albicans. The results indicated notable activity with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL .
- Antitumor Activity : In a comparative study, various triazaspiro derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as KB and HepG2. Compounds demonstrated IC50 values indicating potent activity against these cell lines .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?
- Methodological Answer : The synthesis involves multi-step reactions:
-
Step 1 : Formation of the triazaspiro[4.5]decane core via cyclization of ethylamine with tetrahydropyran derivatives under reflux in polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 12–24 hours .
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Step 2 : Incorporation of the benzodioxole-carbonyl group using coupling agents like EDCI/HOBt in dichloromethane (DCM) at room temperature for 48 hours .
-
Critical Conditions : Temperature control (<80°C prevents decomposition), anhydrous solvents, and chromatography (e.g., silica gel) for purification .
Step Key Reactants Conditions Yield Optimization Tips 1 Tetrahydropyran derivative, ethylamine DMF, 70°C, 24h Use N₂ atmosphere to avoid oxidation 2 Benzodioxole-5-carboxylic acid, EDCI/HOBt DCM, rt, 48h Monitor pH to prevent premature hydrolysis
Q. How is the molecular structure characterized, and which spectroscopic methods are most effective?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns ethyl groups (δ 1.2–1.4 ppm) and benzodioxole protons (δ 6.5–7.0 ppm). Aromatic carbons appear at 110–150 ppm in ¹³C NMR .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and sp³ C-N bonds at 1250–1350 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.15 for C₁₉H₂₁N₃O₅) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Resolves ambiguous signals. For example, HMBC correlations between the benzodioxole carbonyl (δ 170 ppm) and adjacent spiro nitrogen confirm connectivity .
- X-ray Crystallography : Resolves conformational ambiguities. Analogous spiro compounds show dihedral angles of 85–90° between fused rings .
- Dynamic NMR : Detects rotational barriers in the spirocyclic framework (e.g., coalescence temperatures >100°C) .
Q. How can computational chemistry predict the reactivity of the spirocyclic framework?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening reactions. Fukui indices identify nucleophilic sites (e.g., N3 in the triazaspiro core) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability. Polar solvents stabilize the zwitterionic form .
- Docking Studies : Predict binding affinities for biological targets (e.g., benzodioxole moiety interacting with hydrophobic enzyme pockets) .
Q. What experimental designs optimize yield in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (50–90°C), and catalyst (e.g., Pd/C for hydrogenation) to identify optimal conditions .
- Flow Chemistry : Reduces side reactions (e.g., epimerization) via precise residence time control .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., replacing ethyl with methyl groups reduces LogP by 0.5 units, altering membrane permeability) .
- Metabolite Profiling : LC-MS identifies oxidative metabolites (e.g., hydroxylation at C7) that may explain off-target effects .
- Crystallographic vs. Docking Data : Reconcile binding poses using free-energy perturbation (FEP) calculations .
Key Research Findings from Literature
- Structural Flexibility : The spirocyclic core adopts a chair conformation in nonpolar solvents but flattens in aqueous media .
- Reactivity : The benzodioxole carbonyl undergoes nucleophilic attack at the ketone group under basic conditions, forming hydantoin derivatives .
- Biological Relevance : Analogous triazaspiro compounds inhibit serine proteases (IC₅₀ = 0.2–5 µM), suggesting potential for kinase-targeted drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
